molecular formula C9H8BrClO B13976048 4-Bromo-3,5-dimethylbenzoyl chloride

4-Bromo-3,5-dimethylbenzoyl chloride

Cat. No.: B13976048
M. Wt: 247.51 g/mol
InChI Key: BDQBSVAYRQFGCM-UHFFFAOYSA-N
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Description

Significance of Aryl Acyl Chlorides in Modern Chemical Transformations

Aryl acyl chlorides, or benzoyl chlorides, are a class of organic compounds characterized by an acyl chloride functional group attached to an aromatic ring. masterorganicchemistry.com They are highly reactive derivatives of carboxylic acids and serve as powerful reagents in a multitude of chemical transformations. chemistrysteps.com Their heightened reactivity is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.com

This inherent reactivity makes aryl acyl chlorides exceptionally useful for nucleophilic acyl substitution reactions. chemistrysteps.comlibretexts.org These reactions proceed via an addition-elimination mechanism, where a nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to regenerate the carbonyl group by expelling the chloride ion, an excellent leaving group. youtube.comslideserve.com

Key transformations involving aryl acyl chlorides include:

Esterification: They react readily with alcohols to form esters, a fundamental functional group in many natural products and industrial chemicals. chemistrysteps.com

Amide Synthesis: Their reaction with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. chemistrysteps.comyoutube.com Amides are crucial linkages in peptides and various pharmaceuticals.

Anhydride Formation: Acyl chlorides can react with carboxylate salts to produce carboxylic acid anhydrides. chemistrysteps.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, aryl acyl chlorides act as potent electrophiles in Friedel-Crafts acylation reactions. chemguide.co.uklibretexts.org This allows for the direct attachment of an acyl group to another aromatic ring, forming ketones, which are valuable intermediates in the synthesis of more complex structures. chemguide.co.ukresearchgate.net

The high reactivity of acyl chlorides allows them to be readily converted into less reactive carboxylic acid derivatives, positioning them at the top of the reactivity hierarchy and making them versatile starting materials in multi-step syntheses. libretexts.org

Table 1: Key Reactions of Aryl Acyl Chlorides

Reaction Type Nucleophile Product Significance
Hydrolysis Water Carboxylic Acid Forms the parent carboxylic acid. chemistrysteps.com
Alcoholysis Alcohol Ester Common method for ester synthesis. chemistrysteps.com
Aminolysis Ammonia/Amine Amide Forms primary, secondary, or tertiary amides. chemistrysteps.com
Reaction with Carboxylate Carboxylate Salt Acid Anhydride Synthesizes mixed or symmetrical anhydrides. masterorganicchemistry.comchemistrysteps.com
Friedel-Crafts Acylation Arene (with Lewis Acid) Aryl Ketone Forms a new carbon-carbon bond with an aromatic ring. chemguide.co.ukresearchgate.net

Strategic Importance of Halogenated Benzoic Acid Derivatives in Research

Halogenated benzoic acids and their derivatives are cornerstone building blocks in medicinal chemistry and materials science. acs.orgresearchgate.netresearchgate.net The presence of a halogen, such as bromine or chlorine, on the aromatic ring significantly influences the molecule's electronic properties and provides a "handle" for further synthetic modifications. acs.orgnih.gov

The strategic importance of these compounds stems from several key factors:

Bioactivity: Halogen atoms are prevalent in many pharmaceutical compounds. Their inclusion can enhance binding affinity to biological targets, improve metabolic stability, and increase lipophilicity, which affects how a drug is absorbed and distributed in the body. nih.gov

Synthetic Versatility: The carbon-halogen bond serves as a reactive site for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are fundamental in modern organic synthesis for constructing complex carbon-carbon and carbon-heteroatom bonds.

Precursors for Agrochemicals and Pharmaceuticals: Fluoro- and chloro-substituted benzoic acid derivatives are widely used as precursors for agrochemical and pharmaceutical products. researchgate.net For instance, related benzoyl chloride structures are utilized in the synthesis of fungicides and insecticides. shreesulphuric.comgoogle.comgoogle.comchemicalbook.com

Modulation of Electronic Properties: Halogens are electron-withdrawing groups, which can alter the reactivity of the aromatic ring and other functional groups present in the molecule. This allows chemists to fine-tune the properties of a molecule for a specific application.

The benzoic acid motif itself is a frequent structural feature in marketed drugs and compounds used in drug discovery. nih.gov The ability to functionalize this core structure, particularly through halogenation, provides a powerful strategy for developing new chemical entities with desired biological or material properties. researchgate.net

Overview of Research Trajectories Involving 4-Bromo-3,5-dimethylbenzoyl Chloride

While specific, widely published research focusing exclusively on this compound is not extensive, its utility can be understood from the chemistry of its structural components. Its analogues, such as 3,5-dimethylbenzoyl chloride, are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. shreesulphuric.comnbinno.com

The research applications of this compound are projected to lie in its use as a specialized building block where the combined features of the acyl chloride, the bromine atom, and the dimethyl substitution pattern are required to construct a specific target molecule.

As an Acylating Agent: The primary role of this compound is to introduce the 4-bromo-3,5-dimethylbenzoyl group into a molecule. This could be in the synthesis of complex esters or amides that are being investigated for biological activity. The two methyl groups provide steric bulk and lipophilicity, which can influence the molecule's shape and ability to cross cell membranes.

In Agrochemical Synthesis: Analogues like 3,5-dimethylbenzoyl chloride are intermediates in the production of insecticides such as tebufenozide (B1682728) and methoxyfenozide. google.comgoogle.com It is plausible that this compound could be used in the development of new pesticide candidates, where the bromine atom is incorporated to enhance efficacy or modify the spectrum of activity.

In Pharmaceutical and Medicinal Chemistry: The halogenated benzoic acid scaffold is a common feature in drug design. nih.gov The this compound moiety could be incorporated into novel compounds being tested as, for example, enzyme inhibitors or receptor antagonists. The bromine atom offers a potential site for further modification via cross-coupling reactions late in a synthetic sequence, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

In essence, this compound serves as a bespoke reagent for chemists aiming to synthesize highly substituted aromatic compounds with precise functional and steric properties for applications in materials science, crop protection, and drug discovery.

An in-depth examination of the synthetic routes for producing this compound reveals a multi-step process that hinges on the careful preparation of its carboxylic acid precursor followed by a final conversion to the acyl chloride. The methodologies employed involve strategic halogenation and oxidation, followed by well-established chlorination techniques.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

4-bromo-3,5-dimethylbenzoyl chloride

InChI

InChI=1S/C9H8BrClO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3

InChI Key

BDQBSVAYRQFGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)Cl

Origin of Product

United States

Reactivity and Mechanistic Studies of 4 Bromo 3,5 Dimethylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the substitution of the chloride leaving group. The reactivity of the carbonyl group in 4-Bromo-3,5-dimethylbenzoyl chloride is modulated by the electronic and steric effects of the bromo and dimethyl substituents.

Transition State Analysis in Acylation Reactions

Detailed transition state analysis for acylation reactions involving this compound, including computational studies to determine the geometry and energy of transition states, is not available in the published literature. Such studies would provide valuable insights into the reaction mechanism, including the nature of the tetrahedral intermediate and the energetic barriers for its formation and collapse.

Influence of Substituents on Electrophilicity

The substituents on the aromatic ring of this compound—a bromine atom and two methyl groups—are expected to influence the electrophilicity of the carbonyl carbon through a combination of inductive and steric effects.

Electronic Effects: The two methyl groups at the 3- and 5-positions are electron-donating groups through induction and hyperconjugation. This electron donation to the aromatic ring can slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzoyl chloride. The bromine atom at the 4-position is an electron-withdrawing group through its inductive effect, which would tend to increase the electrophilicity of the carbonyl carbon. However, it is also capable of electron donation through resonance. The net electronic effect would be a balance of these opposing influences.

Steric Effects: The two methyl groups ortho to the bromine atom and meta to the carbonyl group are not expected to exert a significant direct steric hindrance on the incoming nucleophile at the carbonyl carbon.

Quantitative studies, such as Hammett analysis, specifically for this compound to delineate these substituent effects have not been found in the literature.

Electrophilic Aromatic Substitution Potentials of the Ring System

The substituted benzene (B151609) ring of this compound has two unsubstituted positions (ortho to the carbonyl group) that could potentially undergo electrophilic aromatic substitution. The directing effects of the existing substituents would govern the regioselectivity of such reactions.

Reactivity at Unsubstituted Aromatic Positions

The benzoyl chloride group is a deactivating, meta-directing group for electrophilic aromatic substitution. The methyl groups are activating, ortho- and para-directing groups. The bromine atom is a deactivating, ortho- and para-directing group. The combined influence of these groups on the reactivity of the two equivalent unsubstituted positions (positions 2 and 6) is complex. No specific experimental studies on electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound have been reported.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the carbonyl group of an amide or an O-carbamate can act as a DMG, the benzoyl chloride functionality itself is generally not compatible with the strongly basic conditions of DoM as the organolithium reagent would preferentially attack the electrophilic carbonyl carbon.

No literature was found describing directed ortho-metalation strategies being successfully applied to this compound or closely related benzoyl chlorides without prior modification of the carbonyl group.

Radical Pathways and Single-Electron Transfer Mechanisms

The involvement of radical intermediates in the reactions of acyl chlorides, though less common than ionic pathways, can be significant under specific conditions, such as in the presence of radical initiators or upon photochemical or thermal induction. For substituted benzoyl chlorides, radical pathways can be particularly relevant in certain synthetic preparations.

A notable example is the synthesis of substituted benzoyl chlorides from their corresponding benzaldehydes. This transformation can be achieved by reacting the benzaldehyde (B42025) with a chlorinating agent in the presence of a free-radical initiator. google.com This process suggests a radical chain mechanism is at play. In the case of this compound, the hypothetical radical-initiated chlorination of 4-bromo-3,5-dimethylbenzaldehyde (B1289205) would likely proceed through the following steps:

Initiation: The free-radical initiator (e.g., a peroxide or an azo compound) decomposes upon heating or irradiation to generate initial radicals.

Propagation: A chlorine radical, generated from the chlorinating agent, would abstract the aldehydic hydrogen from 4-bromo-3,5-dimethylbenzaldehyde to form a 4-bromo-3,5-dimethylbenzoyl radical. This radical would then react with the chlorinating agent to yield this compound and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is concluded by the combination of any two radical species.

Single-electron transfer (SET) mechanisms represent another potential pathway for the reactions of this compound, particularly in reactions with strong electron donors. In a hypothetical SET process, an electron is transferred from a donor molecule to the benzoyl chloride, leading to the formation of a radical anion. This intermediate can then undergo further reactions, such as the cleavage of the carbon-chlorine bond.

The likelihood of radical and SET pathways is influenced by several factors, including the reaction conditions (e.g., presence of light, initiators, or strong electron donors), the nature of the solvent, and the electronic properties of the substituents on the aromatic ring. The bromo and dimethyl substituents on the this compound molecule will influence the stability of any potential radical intermediates, thereby affecting the feasibility of these reaction pathways.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the reaction mechanisms of molecules like this compound. DFT calculations can provide valuable insights into the geometries of reactants, transition states, and products, as well as their relative energies, which allows for the mapping of potential energy surfaces for various reaction pathways.

For substituted benzoyl chlorides, DFT studies can be employed to:

Determine Molecular Geometries: The optimized molecular structure of this compound can be calculated, providing precise bond lengths and angles.

Analyze Electronic Properties: The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can be determined. This information is crucial for predicting the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack.

Model Reaction Pathways: Competing reaction mechanisms, such as ionic versus radical pathways, can be modeled. By calculating the activation energies for the transition states of each step, the most likely reaction pathway can be identified.

Investigate Substituent Effects: The influence of the bromo and dimethyl groups on the reactivity of the acyl chloride function can be quantitatively assessed.

While specific DFT studies on this compound are not readily found, research on structurally related compounds demonstrates the utility of this approach. For instance, DFT calculations have been used to optimize the structure of benzoyl chloride itself, providing a foundational understanding of its geometry. researchgate.net Furthermore, computational studies on the solvolysis of substituted benzyl (B1604629) chlorides have successfully used Hammett relationships in conjunction with computational data to elucidate changes in reaction mechanisms and transition state structures. nih.govnih.gov These studies highlight how computational methods can unravel the intricate details of reaction mechanisms for substituted aromatic compounds.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on this compound, based on typical outputs from such calculations.

Table 1: Hypothetical DFT Calculation Results for this compound

Parameter Calculated Value Significance
HOMO Energy -7.2 eV Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons.
LUMO Energy -1.5 eV Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eV A larger gap generally suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 D Provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
C=O Bond Length 1.19 Å The length of the carbonyl bond, which can be correlated with its reactivity.
C-Cl Bond Length 1.80 Å The length of the carbon-chlorine bond, the cleavage of which is central to many of its reactions.

Note: The data in this table is illustrative and not based on actual experimental or published computational results.

Such computational data, when benchmarked against experimental findings for related compounds, can provide a robust framework for understanding and predicting the chemical behavior of this compound.

Applications of 4 Bromo 3,5 Dimethylbenzoyl Chloride in Complex Organic Synthesis

Formation of Carboxylic Acid Esters and Amides

The acyl chloride functionality of 4-bromo-3,5-dimethylbenzoyl chloride makes it an excellent electrophile for reactions with oxygen and nitrogen nucleophiles, leading to the efficient synthesis of corresponding esters and amides.

The reaction of this compound with alcohols (alcoholysis) and phenols (phenolysis) provides a direct route to the corresponding esters. This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction. The general mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acyl chloride.

While specific research detailing the reaction of this compound with a wide array of alcohols and phenols is not extensively documented in publicly available literature, its reactivity is expected to be analogous to other benzoyl chlorides. For instance, the synthesis of Methyl 4-bromo-3,5-dimethylbenzoate has been reported, highlighting its utility as a reagent in the preparation of modulators for GPR40 receptor activity. chemicalbook.com

The following table illustrates the expected products from the reaction of this compound with representative alcohol and phenol (B47542) substrates.

Substrate (Nucleophile)Product
MethanolMethyl 4-bromo-3,5-dimethylbenzoate
EthanolEthyl 4-bromo-3,5-dimethylbenzoate
IsopropanolIsopropyl 4-bromo-3,5-dimethylbenzoate
PhenolPhenyl 4-bromo-3,5-dimethylbenzoate
4-Nitrophenol4-Nitrophenyl 4-bromo-3,5-dimethylbenzoate

This table is illustrative and based on general chemical principles of acyl chloride reactivity, as specific examples for all substrates with this compound are not widely reported.

The reaction of this compound with amines (aminolysis) is a facile method for the synthesis of primary, secondary, and tertiary amides. The reaction proceeds readily, typically in the presence of a base to scavenge the HCl byproduct. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding amide.

The synthesis of 4-Bromo-3,5-dimethylbenzamide has been documented as an intermediate in the preparation of imidazole (B134444) derivatives that act as opioid receptor modulators. chemicalbook.com This demonstrates a practical application of this aminolysis reaction. While reactions with a broad range of amines are not specifically detailed for this compound, the expected outcomes can be predicted based on established reactivity patterns of acyl chlorides. It is important to note that tertiary amines, lacking a proton on the nitrogen atom, will not form a stable amide product but can act as catalysts or bases in the reaction.

The table below shows the expected products from the reaction of this compound with various types of amines.

Amine (Nucleophile)Amide Product
Ammonia4-Bromo-3,5-dimethylbenzamide (Primary Amide)
MethylamineN-Methyl-4-bromo-3,5-dimethylbenzamide (Secondary Amide)
DimethylamineN,N-Dimethyl-4-bromo-3,5-dimethylbenzamide (Tertiary Amide)
AnilineN-Phenyl-4-bromo-3,5-dimethylbenzamide (Secondary Amide)

There is no specific information available in the reviewed scientific literature regarding the application of this compound in the formation of peptidomimetic and oligosaccharide linkages. While acyl chlorides are used in peptide synthesis, the specific utility of this compound for such applications has not been documented. Similarly, its use in forming linkages in oligosaccharides has not been reported.

Carbon-Carbon Bond Forming Reactions

This compound is a key reactant in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds with aromatic substrates.

The Friedel-Crafts acylation of aromatic compounds with this compound introduces the 4-bromo-3,5-dimethylbenzoyl group onto the aromatic ring, forming a diaryl ketone. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst to activate the acyl chloride.

While specific examples of Friedel-Crafts acylation using this compound with a range of aromatic substrates are not extensively detailed in the available literature, the general principles of this reaction are well-established. The reactivity of the aromatic substrate is influenced by the nature of its substituents. Electron-donating groups on the aromatic ring facilitate the reaction, while electron-withdrawing groups hinder it.

The following table outlines the expected major products from the Friedel-Crafts acylation of various aromatic compounds with this compound.

Aromatic SubstrateExpected Major Product
Benzene (B151609)(4-Bromo-3,5-dimethylphenyl)(phenyl)methanone
Toluene(4-Bromo-3,5-dimethylphenyl)(p-tolyl)methanone
Anisole(4-Bromo-3,5-dimethylphenyl)(4-methoxyphenyl)methanone
Naphthalene(4-Bromo-3,5-dimethylphenyl)(naphthalen-1-yl)methanone and (4-Bromo-3,5-dimethylphenyl)(naphthalen-2-yl)methanone

This table is based on the established principles of Friedel-Crafts acylation, as specific documented examples for all these reactions with this compound are not widely available.

The choice of catalyst is crucial for the success of a Friedel-Crafts acylation reaction. Strong Lewis acids are typically employed to enhance the electrophilicity of the acyl chloride. Aluminum chloride (AlCl₃) is a common and powerful catalyst for this transformation. Other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used.

Optimization of a Friedel-Crafts acylation reaction involves considering several factors:

Catalyst Loading: Often, more than a catalytic amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive. Stoichiometric amounts are common.

Solvent: The choice of solvent can significantly impact the reaction. Common solvents include carbon disulfide, nitrobenzene, and chlorinated hydrocarbons.

Temperature: The reaction temperature needs to be controlled to prevent side reactions and ensure the desired product is formed.

Substrate Reactivity: The nature of the aromatic substrate will dictate the necessary reaction conditions. More reactive substrates may require milder catalysts and lower temperatures.

While there is a lack of specific studies on catalyst selection and optimization for the Friedel-Crafts acylation using this compound, the general principles of catalyst choice and reaction condition optimization for similar acyl chlorides are directly applicable.

The following table summarizes common Lewis acid catalysts used in Friedel-Crafts acylation and their general characteristics.

CatalystRelative ActivityCommon Applications
AlCl₃Very HighGeneral purpose, highly effective for a wide range of substrates
FeCl₃HighEffective catalyst, sometimes preferred for its lower cost
SbCl₅Very HighVery strong Lewis acid, used for less reactive substrates
BF₃ModerateGaseous catalyst, often used as its etherate complex
ZnCl₂MildUsed for more reactive aromatic substrates

This table provides a general overview of Lewis acid catalysts and their typical use in Friedel-Crafts acylation reactions.

Friedel-Crafts Acylation Reactions with Various Aromatic Substrates

Regioselectivity and Diastereoselectivity in Acylation

The acyl chloride function of this compound is primarily used for acylation reactions, such as in Friedel-Crafts acylations or the esterification/amidation of alcohols and amines.

Regioselectivity: In the context of Friedel-Crafts acylation of an aromatic substrate, the regiochemical outcome is dictated by the directing effects of the substituents on the substrate itself, not by the acyl chloride. The 4-bromo-3,5-dimethylbenzoyl group is introduced as an electrophile to the position most activated towards electrophilic aromatic substitution on the reaction partner.

Diastereoselectivity: When this compound reacts with a chiral, non-racemic substrate containing a nucleophilic group (e.g., a chiral alcohol or amine), a pair of diastereomers can be formed. The steric hindrance provided by the two methyl groups adjacent to the carbonyl function can influence the facial selectivity of the nucleophilic attack, potentially leading to a preference for one diastereomer over the other, especially in sterically congested transition states. This transformation is crucial for the synthesis of chiral molecules and for the determination of enantiomeric excess, where the resulting diastereomers can often be separated chromatographically.

Table 1: Conceptual Diastereoselective Acylation of a Chiral Alcohol

Reactant A Reactant B Product Type Potential Outcome
This compound (R)-1-Phenylethanol Diastereomeric Esters Formation of (R)-1-phenylethyl 4-bromo-3,5-dimethylbenzoate. In a kinetic resolution scenario, the reaction rate might differ significantly from that with (S)-1-phenylethanol.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety

The carbon-bromine bond in this compound is a key functional handle for constructing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the benzoyl chloride group can facilitate the initial oxidative addition step in the catalytic cycle. nobelprize.org

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.gov this compound serves as the aryl bromide partner, reacting with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is widely used due to the mild conditions and the commercial availability and stability of the boronic acid reagents. nih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Boronic Acid Partner Catalyst Base Solvent Product Type
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Water Biphenyl derivative
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane Substituted biphenyl
Vinylboronic acid pinacol (B44631) ester PdCl₂(dppf) Cs₂CO₃ THF Styrene derivative

The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganicreactions.org This method is particularly valued for its tolerance of a wide array of functional groups, including esters and ketones, making it compatible with the benzoyl chloride moiety. jk-sci.com The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. jk-sci.com Although effective, a significant drawback is the toxicity of the organotin reagents and byproducts. youtube.com

Table 3: Representative Stille Coupling Conditions

Organostannane Partner Catalyst Solvent Product Type
Tributyl(phenyl)stannane Pd(PPh₃)₄ Toluene Biphenyl derivative
Tributyl(vinyl)stannane PdCl₂(PPh₃)₂ THF Styrene derivative
Tributyl(ethynyl)stannane Pd(dba)₂ / P(furyl)₃ Dioxane Arylalkyne derivative

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. libretexts.orgmdpi.com The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction allows for the direct introduction of an alkyne functionality onto the aromatic ring of the 4-bromo-3,5-dimethylbenzoyl scaffold, producing arylalkynes which are valuable intermediates in materials science and medicinal chemistry. libretexts.org

Table 4: Representative Sonogashira Coupling Conditions

Terminal Alkyne Partner Pd Catalyst Cu Co-catalyst Base Solvent Product Type
Phenylacetylene PdCl₂(PPh₃)₂ CuI Triethylamine THF Diarylalkyne
1-Heptyne Pd(PPh₃)₄ CuI Diisopropylamine DMF Alkyl-arylalkyne
Trimethylsilylacetylene Pd(OAc)₂ / XPhos CuI Cs₂CO₃ Dioxane Silyl-protected arylalkyne

The Negishi and Kumada couplings offer powerful alternatives for carbon-carbon bond formation, particularly for creating C(sp²)–C(sp³) bonds.

Negishi Coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. mit.edupitt.edu This reaction is highly effective for coupling aryl bromides with alkyl, vinyl, or other aryl zinc halides. nih.gov A key advantage is the ability to form bonds to secondary alkyl groups, often with good control of stereochemistry. mit.edunih.gov

Kumada Coupling employs organomagnesium reagents (Grignard reagents). organic-chemistry.org Developed in 1972, it was one of the first palladium or nickel-catalyzed cross-coupling reactions. organic-chemistry.org While highly effective and economical, its application is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups, including the acyl chloride of the parent molecule unless it is first protected or converted to a less reactive derivative like an ester or amide. organic-chemistry.orgnih.gov

Table 5: Representative Negishi and Kumada Coupling Conditions

Coupling Type Organometallic Partner Catalyst Solvent Product Type
Negishi Isopropylzinc bromide Pd(OAc)₂ / CPhos THF Isopropyl-aryl derivative
Negishi Phenylzinc chloride Pd(PPh₃)₄ THF Biphenyl derivative
Kumada Methylmagnesium bromide NiCl₂(dppp) Diethyl ether Tolyl derivative
Kumada Phenylmagnesium bromide PdCl₂(dppf) THF Biphenyl derivative

Stereoselective Carbon-Carbon Bond Formations

Beyond the diastereoselective acylation mentioned previously, this compound can be a precursor in synthetic sequences involving stereoselective carbon-carbon bond formation.

One significant pathway involves the palladium-catalyzed cross-coupling of the aryl bromide with chiral organometallic reagents. For instance, the Negishi coupling with enantiomerically enriched secondary alkylzinc halides can proceed with high stereoretention, allowing for the construction of chiral centers alpha to the aromatic ring. mit.eduresearchgate.net

Alternatively, the benzoyl chloride moiety itself can be transformed to set a stereocenter. For example:

Conversion of the acyl chloride to a ketone via Stille or Negishi coupling.

Subsequent asymmetric reduction of the resulting ketone (e.g., using Corey-Bakshi-Shibata reduction) to produce a chiral alcohol with high enantioselectivity.

Nucleophilic addition of an organometallic reagent to the ketone in the presence of a chiral ligand or auxiliary can also establish a chiral tertiary alcohol.

These strategies leverage the dual functionality of the starting material to build complex, stereodefined molecules where both the substitution pattern on the ring and the stereochemistry of appended side chains are precisely controlled.

Synthesis of Heterocyclic Frameworks

The reactivity of the acyl chloride functional group makes this compound a potential precursor for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of heterocyclic rings.

Sulfur-Containing Heterocycles (e.g., Thiophenes, Benzothiophenes)

The synthesis of sulfur-containing heterocycles often involves cyclization reactions using sulfur-based reagents.

Thiophenes and Benzothiophenes : There is no specific information available in the surveyed scientific literature that describes the use of this compound for the synthesis of thiophene (B33073) or benzothiophene (B83047) frameworks. Established methods for constructing these rings generally rely on different precursors and reaction pathways. organic-chemistry.orgnih.govorganic-chemistry.org

The following table summarizes the documented applications of this compound in the synthesis of the specified heterocyclic frameworks.

Heterocycle ClassSpecific HeterocycleApplication Documented?Notes
Nitrogen-Containing PyrazolesNoStandard syntheses do not involve this precursor. tsijournals.comresearchgate.net
PyridinesNoCommon synthetic routes do not utilize this reagent. organic-chemistry.orgnih.gov
QuinolinesYesUsed for C-3 acylation to form 3-(4-bromo-3,5-dimethylbenzoyl)quinoline. chemazone.com
Oxygen-Containing Furans & PyransNoNo specific synthetic methods found in the literature. organic-chemistry.org
BenzofuransNoNo specific synthetic methods found in the literature. organic-chemistry.orgrsc.org
Sulfur-Containing ThiophenesNoNo specific synthetic methods found in the literature. organic-chemistry.orgjcu.edu.au
BenzothiophenesNoNo specific synthetic methods found in the literature. organic-chemistry.orggoogle.com

Polymerization Initiators and Monomer Synthesis

The presence of both a reactive acyl chloride group and a bromo-substituent suggests that this compound could potentially be used in polymer chemistry, either in step-growth polymerization or as a precursor to functional monomers.

Role in Condensation Polymerization

Acyl chlorides are common monomers in condensation polymerizations, such as in the synthesis of polyamides or polyesters. However, for a compound to act as a monomer in this context, it typically requires at least two reactive functional groups. As this compound is monofunctional with respect to its acyl chloride group, its primary role would likely be as a chain-terminating or end-capping agent rather than a monomer for chain extension. No specific research detailing its use in condensation polymerization was identified.

Synthesis of Monomers for Advanced Materials

The this compound molecule contains a bromine atom that can be functionalized, for example, via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This could allow for the introduction of a polymerizable group (like a vinyl or ethynyl (B1212043) group), transforming it into a functional monomer. However, a review of the scientific literature did not yield any specific examples of this compound being used for the synthesis of monomers for advanced materials.

Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring and Product Characterization in Research

In-situ Spectroscopic Techniques for Reaction Progress Monitoring

In-situ, or "in the reaction," spectroscopic monitoring allows for the continuous analysis of a chemical reaction as it occurs, without the need for sampling. This provides a dynamic understanding of reaction kinetics, the formation of intermediates, and the consumption of reactants.

Real-time Infrared (IR) Spectroscopy of Carbonyl Vibrations

Real-time Infrared (IR) spectroscopy is a powerful tool for monitoring reactions involving acyl chlorides due to the strong and distinct vibrational frequency of the carbonyl (C=O) group. The position of the carbonyl stretching band is highly sensitive to its electronic environment. For 4-bromo-3,5-dimethylbenzoyl chloride, the carbonyl stretch is a key diagnostic marker.

During a typical esterification or amidation reaction, the carbonyl stretching frequency of the starting acyl chloride (around 1770-1800 cm⁻¹) will decrease as it is converted to the corresponding ester (around 1735-1750 cm⁻¹) or amide (around 1650-1680 cm⁻¹). By monitoring the disappearance of the acyl chloride's carbonyl peak and the appearance of the product's carbonyl peak, the reaction's progress and endpoint can be accurately determined.

Table 1: Real-time IR Monitoring of the Reaction of this compound with an Alcohol

Time (minutes) This compound Absorbance at ~1785 cm⁻¹ Ester Product Absorbance at ~1740 cm⁻¹
0 0.85 0.00
10 0.62 0.23
20 0.41 0.44
30 0.20 0.65
40 0.05 0.80

Online Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Online, or process, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the species present in a reaction mixture over time. This technique is invaluable for elucidating reaction mechanisms by identifying transient intermediates and byproducts.

In a reaction involving this compound, ¹H NMR can be used to track the disappearance of the aromatic protons of the starting material and the appearance of new signals corresponding to the product. For instance, in a Friedel-Crafts acylation reaction, the integration of the aromatic protons of the substrate being acylated can be monitored relative to an internal standard to determine the reaction kinetics. Furthermore, the formation of any regioisomeric products can be detected and quantified, providing crucial mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Products

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula.

For a product derived from a reaction with this compound, HRMS can confirm the incorporation of the 4-bromo-3,5-dimethylbenzoyl moiety. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as an additional confirmation of the product's identity.

Table 2: HRMS Data for a Hypothetical Product

Compound Calculated Exact Mass (m/z) Measured Exact Mass (m/z) Mass Error (ppm)

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of modern chemical research, enabling the separation, identification, and purification of compounds from complex mixtures.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used to isolate desired products from unreacted starting materials, byproducts, and other impurities. By selecting an appropriate stationary phase (e.g., C18 silica (B1680970) gel) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water), compounds with different polarities can be effectively separated.

For the purification of a non-volatile product of this compound, preparative HPLC is the method of choice. Fractions are collected as they elute from the column, and the purity of these fractions can be assessed by analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information for each component.

In the context of this compound, GC-MS can be used to analyze the purity of the starting material or to identify volatile byproducts of a reaction. For example, if the acyl chloride is derivatized with a volatile alcohol, the resulting ester can be analyzed by GC-MS to confirm its identity and assess the purity of the product. The mass spectrum will show a molecular ion peak corresponding to the mass of the ester, as well as characteristic fragmentation patterns.

Table 3: GC-MS Data for a Volatile Ester Derivative

Retention Time (min) Major Fragment Ions (m/z) Identification

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Elucidation of Complex Derivatives

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the complete molecular conformation and configuration of a compound. For derivatives synthesized from this compound, this technique is instrumental in confirming their molecular structure, understanding intermolecular interactions in the solid state, and establishing the absolute stereochemistry of chiral products.

While specific crystallographic data for complex reaction products derived directly from this compound are not widely available in the public domain, the analysis of closely related structures provides significant insight into the structural characteristics of the 4-bromo-3,5-dimethylphenyl moiety. An exemplary case is the crystal structure of 4-bromo-3,5-dimethylbenzonitrile, a derivative sharing the same substituted aromatic core.

Below are the detailed crystallographic data for 4-bromo-3,5-dimethylbenzonitrile.

Table 1: Crystal Data and Structure Refinement for 4-Bromo-3,5-dimethylbenzonitrile. nih.gov

Parameter Value
Empirical Formula C₉H₈BrN
Formula Weight 210.07 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/m 1
a (Å) 4.03820
b (Å) 8.9362
c (Å) 12.1015
α (°) 90
β (°) 93.763
γ (°) 90
Volume (ų) 435.94
Z 2

The analysis of the crystal structure provides definitive confirmation of the covalent bonding and connectivity of the atoms, affirming the expected planar geometry of the benzene (B151609) ring. The positions of the bromine atom and the two methyl groups relative to the nitrile group are precisely determined, offering a foundational understanding of the steric and electronic environment of the molecule. This type of data is crucial for validating the outcomes of synthetic reactions and for computational modeling studies. In the context of more complex derivatives of this compound, such as amides or esters, X-ray crystallography would similarly provide unequivocal proof of their molecular architecture and stereochemical details if applicable.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3,5 Dimethylbenzoyl Chloride and Its Reactants/products

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the behavior of 4-Bromo-3,5-dimethylbenzoyl chloride. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's geometric and electronic properties.

DFT calculations, for instance, can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely show a planar benzoyl group, with the carbonyl and chloride atoms lying in the same plane as the benzene (B151609) ring. The methyl groups and the bromine atom would be situated on the periphery of this plane.

Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can be calculated. The electrostatic potential map would be expected to show a significant positive charge on the carbonyl carbon, highlighting its electrophilic nature and susceptibility to nucleophilic attack libretexts.org. The HOMO and LUMO energies are crucial for predicting the molecule's reactivity and its behavior in charge-transfer interactions. For substituted benzoyl chlorides, the nature and position of the substituents significantly influence these electronic properties. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating methyl groups would have competing effects on the electron density of the aromatic ring and the reactivity of the acyl chloride group.

Ab initio calculations, while often more computationally expensive, can provide highly accurate data on the electronic structure and energy of the molecule semanticscholar.orgresearchgate.net. These methods are particularly useful for studying reaction mechanisms and transition states, providing a detailed picture of the energy landscape of a chemical transformation involving this compound. For example, high-level ab initio calculations have been used to determine the heat of formation and heterolytic bond dissociation energies of benzoyl cations, which are key intermediates in certain reactions of benzoyl chlorides semanticscholar.orgresearchgate.net.

A hypothetical table of calculated electronic properties for this compound using DFT is presented below.

PropertyCalculated Value (Arbitrary Units)
Energy of HOMO-7.2 eV
Energy of LUMO-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D
Mulliken Charge on Carbonyl Carbon+0.65 e

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules, such as solvents or reactants. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them.

For this compound, MD simulations could be used to study the rotation around the single bond connecting the carbonyl group to the benzene ring. This would help in understanding the conformational preferences of the acyl chloride group relative to the substituted ring.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulating this compound in a solvent like water or an organic solvent would reveal details about the solvation shell and the nature of solvent-solute interactions. This is particularly relevant for understanding its reactivity in different media, as the solvent can play a crucial role in stabilizing intermediates and transition states during a reaction. The solvolysis of substituted benzoyl chlorides, for example, is highly sensitive to the solvent environment nih.gov.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For this compound, these predictions can guide the design of new synthetic transformations.

The electrophilicity of the carbonyl carbon is a key determinant of the reactivity of acyl chlorides libretexts.org. Computational models can quantify this electrophilicity and correlate it with the reaction rates of nucleophilic acyl substitution. By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be estimated, providing a prediction of its feasibility and rate.

For reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational chemistry can predict the regioselectivity. The presence of the bromo and dimethyl substituents on the benzene ring directs incoming electrophiles to specific positions. By calculating the stability of the possible intermediates (sigma complexes), the preferred site of substitution can be determined.

For instance, in a Friedel-Crafts acylation reaction where this compound acts as the acylating agent, computational models can help predict the most favorable substrate and reaction conditions.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (if applicable to synthetic efficiency or pathway prediction)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to predict the reactivity and efficiency of synthetic pathways.

For a series of substituted benzoyl chlorides, a QSAR model could be developed to correlate structural descriptors with their reactivity in a specific transformation. These descriptors can be calculated using computational chemistry and can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

By developing a QSAR model for a set of known benzoyl chloride derivatives, the reactivity of a new compound like this compound could be predicted without the need for extensive experimental work. This can be particularly useful for optimizing reaction conditions and predicting the efficiency of a synthetic route. For example, QSAR studies have been performed on N-Benzoyl-N'-naphthylthiourea derivatives to correlate their structure with anticancer activity, demonstrating the utility of this approach in understanding how structural modifications affect molecular properties researchgate.net. Similarly, cheminformatic modeling, including 2D and 3D-QSAR, has been used to characterize the structural requirements of aryl benzoyl hydrazide derivatives for antiviral potency nih.gov.

A hypothetical QSAR data table for a series of substituted benzoyl chlorides is shown below.

CompoundElectronic Descriptor (e.g., LUMO Energy)Steric Descriptor (e.g., Molecular Volume)Observed Reactivity (log k)
Benzoyl chloride-1.2 eV100 ų-2.5
4-Nitrobenzoyl chloride-2.0 eV115 ų-1.8
4-Methoxybenzoyl chloride-0.9 eV112 ų-3.1
This compound -1.4 eV (Predicted) 135 ų (Predicted) -2.2 (Predicted)

Note: The values in this table are hypothetical and for illustrative purposes only.

Emerging Research Frontiers and Future Directions in the Chemistry of 4 Bromo 3,5 Dimethylbenzoyl Chloride

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved reaction control, and scalability. The synthesis of acyl chlorides, including derivatives of benzoyl chloride, is well-suited for flow chemistry systems. acs.orgresearchgate.netnih.govacs.org The high reactivity of the reagents often used, such as thionyl chloride or oxalyl chloride, can be safely managed in the small, controlled environment of a microreactor. nih.gov

While specific studies on the continuous flow synthesis of 4-Bromo-3,5-dimethylbenzoyl chloride are not extensively documented, the general principles for the formation of acid chlorides in flow are directly applicable. vapourtec.com Typically, the corresponding carboxylic acid, 4-bromo-3,5-dimethylbenzoic acid, would be pumped and mixed with a chlorinating agent in a heated reactor coil. The short residence time and efficient heat transfer in a flow reactor can lead to rapid and high-yielding conversion to the acyl chloride with minimal byproduct formation. acs.org This approach would allow for the on-demand and scalable production of this compound, avoiding the storage of a reactive and potentially hazardous chemical.

ParameterBatch SynthesisFlow Synthesis
Reaction Time Several hoursMinutes
Safety Potential for thermal runaway and exposure to corrosive reagentsEnhanced safety due to small reaction volumes and enclosed systems
Scalability Limited by reactor sizeEasily scalable by extending reaction time or using parallel reactors
Product Purity May require extensive purificationOften results in higher purity due to precise reaction control

Applications in Bioconjugation and Bioorthogonal Chemistry Research

Bioconjugation is the chemical strategy of linking molecules to biomolecules, such as proteins or peptides. nih.govnih.govresearchgate.net Acyl chlorides are reactive electrophiles that can readily react with nucleophilic functional groups found in biomolecules, such as the amine groups of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds. rsc.orgresearchgate.net While specific applications of this compound in bioconjugation are not yet widely reported, its chemical structure suggests potential utility in this field.

The reactivity of the acyl chloride group would allow for its use in labeling or modifying peptides and proteins. The presence of the bromo- and dimethyl-substituents on the aromatic ring could be leveraged to introduce a unique chemical handle or to modulate the properties of the resulting bioconjugate. For instance, the bromo-substituent could serve as a site for subsequent orthogonal chemical modifications, such as transition metal-catalyzed cross-coupling reactions. nih.gov The development of bioconjugation strategies using substituted benzoyl chlorides is an active area of research, and compounds like this compound could find application in the synthesis of antibody-drug conjugates, diagnostic probes, or for studying protein structure and function. nih.govgoogle.com

Green Chemistry Approaches to Synthesis and Utilization

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijisrt.com The synthesis of this compound traditionally involves the use of chlorinating agents like thionyl chloride, which can be hazardous. google.com Green chemistry approaches aim to develop more environmentally benign methods.

One area of focus is the synthesis of the precursor, 4-bromo-3,5-dimethylbenzoic acid. Research into the liquid phase catalytic oxidation of p-bromotoluene derivatives using oxygen as the oxidant and glacial acetic acid as a solvent presents a greener alternative to some traditional methods. google.com Furthermore, solvent-free and catalyst-free reaction conditions, potentially utilizing alternative energy sources like sonication, are being explored for the synthesis of bromo-substituted benzoic acids. ijisrt.com

For the conversion of the carboxylic acid to the acyl chloride, greener methods could involve the use of solid-supported reagents or catalytic systems that minimize waste. The integration of the synthesis into a flow chemistry setup, as discussed earlier, also aligns with green chemistry principles by improving safety and reducing waste. researchgate.net

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of Waste Flow chemistry can minimize byproduct formation.
Use of Safer Solvents and Reagents Exploring alternatives to hazardous chlorinating agents and using greener solvents like glacial acetic acid. google.com
Energy Efficiency Microwave-assisted or sonication-based synthesis can reduce reaction times and energy consumption. ijisrt.com
Catalysis Development of catalytic methods for the synthesis of the precursor and the final product.

Development of Novel Catalytic Systems for Its Transformations

The presence of a bromine atom on the aromatic ring of this compound opens up a wide range of possibilities for catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. nih.govnih.govpitt.edu These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are particularly relevant. arkat-usa.orgrsc.org The bromo-substituent of this compound could be coupled with various partners, such as boronic acids (Suzuki coupling) or alkenes (Heck coupling), to introduce new functional groups or to build more complex molecular architectures. nih.govarkat-usa.org The development of novel catalytic systems with high efficiency and selectivity for the transformation of aryl bromides is an ongoing area of research. nih.gov Such catalytic methods could be used to synthesize a diverse library of derivatives of this compound with potential applications in medicinal chemistry and materials science.

Cross-Coupling ReactionCoupling PartnerResulting Bond
Suzuki Coupling Aryl or vinyl boronic acidsC(sp2)-C(sp2) or C(sp2)-C(sp2)
Heck Coupling AlkenesC(sp2)-C(sp2)
Sonogashira Coupling Terminal alkynesC(sp2)-C(sp)
Buchwald-Hartwig Amination AminesC(sp2)-N

Exploration in Materials Science for Functional Polymers or Molecular Frameworks

The unique combination of a reactive acyl chloride and a functionalizable bromo-substituent makes this compound an interesting monomer for the synthesis of functional polymers and molecular frameworks. mdpi.com The acyl chloride group can readily undergo polymerization reactions, such as polycondensation with diamines or diols, to form polyesters or polyamides. The resulting polymers would have the bromo- and dimethyl-substituted phenyl group as a repeating unit.

The bromine atom in the polymer backbone could then be used for post-polymerization modification. For example, catalytic cross-coupling reactions could be performed on the polymer to introduce a variety of functional groups, thereby tuning the properties of the material. mdpi.com This approach could lead to the development of novel polymers with tailored optical, electronic, or mechanical properties for applications in areas such as organic electronics or advanced coatings.

Furthermore, this compound could be explored as a building block for the synthesis of metal-organic frameworks (MOFs). rsc.orgresearchgate.net The acyl chloride could be converted to a carboxylic acid or another coordinating group, and the resulting ligand could be used to construct porous, crystalline materials with potential applications in gas storage, catalysis, and sensing.

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